1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea
Description
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea is a synthetic urea derivative featuring a benzothiophene core and a 4-chlorobenzyl substituent.
Properties
IUPAC Name |
1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-[(4-chlorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-19(24,17-10-14-4-2-3-5-16(14)25-17)12-22-18(23)21-11-13-6-8-15(20)9-7-13/h2-10,24H,11-12H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZNWYGHMWILHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)Cl)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea typically involves multiple steps:
-
Formation of Benzo[b]thiophene Derivative:
- Starting with a suitable thiophene precursor, a benzo[b]thiophene derivative can be synthesized through cyclization reactions. For instance, gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles is a common method .
-
Hydroxypropylation:
- The benzo[b]thiophene derivative is then subjected to hydroxypropylation, often using epoxides under basic conditions to introduce the hydroxypropyl group.
-
Urea Formation:
- The final step involves the reaction of the hydroxypropyl benzo[b]thiophene with 4-chlorobenzyl isocyanate to form the urea linkage. This reaction typically occurs under mild conditions, such as room temperature, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow processes and the use of more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the chlorobenzyl moiety can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Alkyl halides or acyl chlorides in the presence of a base for nucleophilic substitution.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include amines.
- Substitution products vary depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its electronic properties due to the benzo[b]thiophene moiety.
Biology and Medicine:
- Potential applications in drug development, particularly as kinase inhibitors or other enzyme modulators.
- Investigated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The benzo[b]thiophene moiety can interact with biological targets through π-π stacking and hydrogen bonding, while the urea linkage can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
- Core Heterocycle : Replacing benzothiophene with benzofuran (CAS 1903764-66-8) alters electronic properties due to oxygen’s lower electronegativity compared to sulfur, which could influence π-π stacking interactions in biological systems .
Anticancer Activity of Benzothiophene Derivatives
Benzothiophene-based compounds are frequently explored for their anticancer properties. While direct data for the target compound are lacking, analogs with similar scaffolds demonstrate significant activity:
Table 2: Anticancer Activity of Related Compounds
Key Observations :
- Activity Trends : Benzothiophene-acrylonitrile hybrids (e.g., compound 31) show potent GI₅₀ values, suggesting that the target compound’s benzothiophene core could similarly contribute to cytotoxicity .
- Role of Urea Linkage : Urea derivatives like compound 5e demonstrate that the urea functional group facilitates hydrogen bonding with biological targets, a feature likely shared by the target compound .
Crystallographic and Conformational Insights
The spatial arrangement of benzothiophene derivatives influences their bioactivity:
- In (Z)-5-[2-(Benzo[b]thiophen-2-yl)-ethenyl]-tetrazole (I), the benzothiophene ring is nearly planar (r.m.s. deviation 0.0084 Å), promoting stable interactions with hydrophobic protein pockets .
- Dihedral angles between benzothiophene and substituent rings (e.g., 23.91° in compound I) suggest conformational flexibility, which may optimize binding to dynamic targets like tubulin .
Biological Activity
1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea is a synthetic compound that belongs to a class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. The unique structural features of this compound, including the benzo[b]thiophene moiety, suggest diverse mechanisms of action that warrant detailed investigation.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₆ClN₃O₂S
- Molecular Weight : 343.82 g/mol
- CAS Number : 2034472-57-4
The compound's structure comprises a benzo[b]thiophene ring fused with a urea functional group, which is known to influence its biological activity through interactions with various biological targets.
The precise mechanism of action for this compound remains under investigation. Preliminary studies suggest that it may function as a gamma-secretase modulator, which is crucial in the processing of amyloid precursor protein (APP) linked to Alzheimer's disease . Additionally, its urea component may facilitate interactions with enzymes or receptors involved in tumor growth and progression.
Biological Activity
Case Studies
Several studies have been conducted on structurally similar compounds, offering insights into the potential effects of this compound:
-
Study on Antitumor Efficacy :
A comparative study evaluated the antitumor efficacy of urea derivatives similar to this compound, demonstrating significant inhibition of tumor cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing biological activity . -
Neuroprotective Mechanisms :
Research focusing on gamma-secretase modulators revealed that certain structural analogs could effectively reduce amyloid precursor protein processing, leading to decreased amyloid-beta accumulation in neuronal cultures . This suggests a promising avenue for further exploration regarding the neuroprotective potential of this compound.
Q & A
Q. Why does the compound exhibit species-specific metabolic profiles?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
